Celastrol

Catalog No.
S548363
CAS No.
34157-83-0
M.F
C29H38O4
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celastrol

CAS Number

34157-83-0

Product Name

Celastrol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

KQJSQWZMSAGSHN-JJWQIEBTSA-N

Synonyms

3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid; Tripterin; (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O

Neurodegenerative Diseases:

  • Alzheimer's disease (AD): Studies suggest celastrol may improve cognitive function and memory in AD models by promoting the clearance of amyloid-beta plaques, reducing neuroinflammation, and protecting nerve cells [].
  • Parkinson's disease (PD): Research indicates celastrol's potential to mitigate neurodegeneration, suppress the aggregation of alpha-synuclein (a protein linked to PD), and improve motor function in PD models [].

Cancer:

Celastrol exhibits anti-tumor properties in various cancer types in preclinical studies, potentially by:

  • Inducing cell death in cancer cells [].
  • Inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow) [].
  • Suppressing the proliferation and migration of cancer cells [].

Metabolic Diseases:

Celastrol displays potential benefits in managing various metabolic conditions, including:

  • Obesity: Studies suggest celastrol may promote weight loss and improve insulin sensitivity by regulating energy metabolism and inflammation [].
  • Non-alcoholic fatty liver disease (NAFLD): Research indicates celastrol may protect the liver, improve fat metabolism, and reduce inflammation in NAFLD models [].

Celastrol is a natural bioactive compound derived from the roots of the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This compound belongs to the class of triterpenoids and is characterized as a quinone methide. Celastrol has garnered attention for its significant antioxidant, anti-inflammatory, and anticancer properties, making it a subject of extensive research in pharmacology and medicinal chemistry. Its unique structure includes a pentacyclic triterpene framework, which contributes to its diverse biological activities and therapeutic potential .

Celastrol's mechanism of action in various biological processes remains an active area of research. Studies suggest it interacts with multiple cellular pathways. One key mechanism involves its interaction with the NR4A1 receptor, which plays a role in inflammation and autophagy (cellular cleaning process) []. Celastrol may also inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and immune response. Additionally, it might influence insulin sensitivity and glucose metabolism.

The chemical reactivity of celastrol is primarily attributed to its quinone methide moiety, which can undergo various transformations. Celastrol can react with nucleophiles, leading to the formation of adducts that may contribute to its biological effects. Specific reactions include:

  • Oxidation: Celastrol can undergo oxidation, resulting in different derivatives that may have altered biological activities.
  • Nucleophilic attack: The electrophilic nature of the quinone methide allows for nucleophilic attack by thiols and amines, which can modify its activity and interactions with cellular targets .

Celastrol exhibits a broad spectrum of biological activities, particularly in the context of cancer treatment. Key mechanisms through which celastrol exerts its effects include:

  • Apoptosis induction: Celastrol triggers programmed cell death in various cancer cell lines, including breast, liver, and prostate cancer cells.
  • Autophagy modulation: It enhances autophagic processes, particularly through the unfolded protein response pathway, contributing to cell death in stressed cells .
  • Cell cycle arrest: Celastrol can halt cell proliferation by interfering with cell cycle progression.
  • Anti-inflammatory effects: It inhibits pro-inflammatory cytokines and pathways, thereby reducing inflammation .

Additionally, celastrol has been shown to target multiple signaling pathways such as reactive oxygen species (ROS)/c-Jun N-terminal kinase (JNK), Akt/mammalian target of rapamycin (mTOR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

The synthesis of celastrol can be achieved through various methods:

  • Natural extraction: Traditionally, celastrol is extracted from Tripterygium wilfordii roots using organic solvents.
  • Total synthesis: Recent advances have led to total synthesis methods that allow for the production of celastrol in the laboratory. For example, one method involves bromination of 2,3-dimethylbutadiene followed by several steps including cyclization and functional group transformations to yield celastrol .
  • Biotechnological approaches: Recent studies have explored biosynthetic pathways in yeast to produce celastrol from simpler precursors like table sugar, enhancing scalability and efficiency .

Celastrol has several promising applications:

  • Cancer therapy: Due to its anticancer properties, celastrol is being investigated as a potential therapeutic agent for various malignancies.
  • Anti-obesity treatments: Research indicates that celastrol may aid in weight loss by regulating metabolic pathways and reducing inflammation associated with obesity .
  • Neuroprotection: Its antioxidant properties suggest potential applications in neurodegenerative diseases .

Interaction studies have revealed that celastrol binds to various molecular targets within cells:

  • Peroxiredoxin-2 inhibition: Celastrol has been shown to inhibit peroxiredoxin-2, an enzyme involved in oxidative stress response, thereby enhancing cellular stress responses .
  • Proteome-wide profiling: Studies have employed quantitative proteomics to identify cellular targets of celastrol in cancer cells, revealing a complex network of interactions that underlie its biological effects .

Celastrol's unique structure and biological activity set it apart from other compounds within the triterpenoid family. Here are some similar compounds for comparison:

CompoundSourceBiological Activity
Triptoquinone ATripterygium wilfordiiAnticancer and anti-inflammatory
Oleanolic acidOlive oilAntioxidant and hepatoprotective
Ursolic acidApple peelsAnti-inflammatory and anticancer
Betulinic acidBirch barkAntiviral and anticancer

Uniqueness of Celastrol

Celastrol is distinguished by its potent anticancer effects combined with its ability to modulate multiple cellular pathways simultaneously. Unlike many other triterpenoids that primarily exhibit single mechanisms of action, celastrol's multifaceted approach makes it a promising candidate for combination therapies in cancer treatment and other diseases.

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

450.27700969 g/mol

Monoisotopic Mass

450.27700969 g/mol

Heavy Atom Count

33

UNII

L8GG98663L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

34157-83-0

Wikipedia

Celastrol

Dates

Modify: 2023-08-15
Senger, D., et al., Science, 219, 983 (1983)

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